Positional Bromine Advantage: Why 7-Bromo Substitution Delivers a Distinct Scaffold Compared to 4-, 5-, and 6-Regioisomers
The differentiation of 7-Bromo-1H-pyrazolo[4,3-C]pyridine (CAS 1256821-58-5) from its positional isomers is defined by its exclusive bromine substitution at the 7-position of the pyridine ring. Competing regioisomers include 4-bromo-1H-pyrazolo[4,3-c]pyridine (CAS 1159829-63-6) [1] and 6-bromo-1H-pyrazolo[4,3-c]pyridine (CAS 1082681-71-9) , as well as dibrominated variants such as 3,6-dibromo-1H-pyrazolo[4,3-c]pyridine (CAS 1357946-34-9) . The 7-position substitution directs vectorial growth from a site adjacent to the pyridine nitrogen, a region critical for ATP-binding pocket interactions in kinase targets such as RET and HPK1 [2]. The 7-bromo configuration provides a unique trajectory for appended groups that is geometrically inaccessible from the 4- or 6-positions, directly influencing SAR outcomes in hit expansion campaigns .
| Evidence Dimension | Bromine substitution position and scaffold geometry |
|---|---|
| Target Compound Data | Bromine at 7-position (C7); SMILES: Brc1cncc2cn[nH]c12; InChI Key: AIFRKKWUAVZXQP-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-bromo isomer (Br at C4); 6-bromo isomer (Br at C6); 3,6-dibromo (Br at C3 and C6) |
| Quantified Difference | Unique vectorial trajectory from C7 position; exclusive hinge-region proximity of C7 substituents in kinase binding models |
| Conditions | Structural analysis of pyrazolo[4,3-c]pyridine scaffold geometry; ATP-binding site modeling in kinase inhibitor design |
Why This Matters
The 7-bromo regioisomer enables SAR vectors that are physically impossible with 4- or 6-bromo analogs, directly affecting the probability of identifying potent kinase inhibitors with favorable binding orientations.
- [1] Chemenu. 4-Bromo-1H-pyrazolo[4,3-c]pyridine (CAS 1159829-63-6) Product Information. View Source
- [2] Chia-Yi Cheng, et al. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. 2022, 14(1), 76-82. View Source
